N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide
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Description
N-(4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)-2,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O4S and its molecular weight is 374.46. The purity is usually 95%.
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Scientific Research Applications
Overview of Related Research
Pharmacological Effects of Psychoactive Substances
A review of NBOMes, including compounds with methoxy groups and sulfonamide functionalities, highlighted their potent serotonin 5-HT2A receptor agonist properties and associated risks. These substances, related to the 2C family, exhibit significant hallucinogenic effects and pose serious dangers to public health due to their potential for causing fatal and non-fatal intoxications (Kamińska et al., 2020).
Chemical Control of Fertility
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Pharmacology of N-Benzylphenethylamine Hallucinogens
A study discussed the pharmacological, toxicological, and behavioral effects of N-benzylphenethylamines (NBOMes), emphasizing their high affinity for the 5-HT2A receptor and the clinical complications arising from their use. This highlights the complexity of psychoactive substances and the importance of understanding their pharmacology for public health and regulatory purposes (Halberstadt, 2017).
Properties
IUPAC Name |
N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-13-6-7-14(2)18(11-13)26(23,24)20-15-8-9-17(25-3)16(12-15)21-10-4-5-19(21)22/h6-9,11-12,20H,4-5,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVABXDBYAMQFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC(=C(C=C2)OC)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.